2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Overview
Description
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of 1,4-benzodioxane, a bicyclic structure consisting of a benzene ring fused with a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can be achieved through several methods. One common approach involves the ring-closing metathesis of suitable precursors using catalysts such as the nitro-Grela catalyst . This method provides high enantioselectivity and efficiency. Another method involves the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines using catalysts like [Ir(cod)Cl]2/BIDIME-dimer .
Industrial Production Methods
Industrial production of this compound may involve large-scale ring-closing metathesis or hydrogenation processes, optimized for high yield and purity. The choice of catalyst and reaction conditions is crucial to ensure the desired enantioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or rhodium-based catalysts are used for hydrogenation reactions.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully hydrogenated derivatives.
Scientific Research Applications
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on α-adrenergic receptors, leading to various physiological effects such as vasodilation and reduced blood pressure . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can be compared with other similar compounds, such as:
1,4-Benzodioxane-2-carboxylic acid: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.
2,3-Dihydro-1,4-benzodioxine: Lacks the carboxylic acid group, which influences its solubility and chemical behavior.
2-Methyl-1,4-benzodioxane: Lacks the dihydro structure, which may impact its stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-2H-1,4-benzodioxine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(9(11)12)6-13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXYEGILYPEDQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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